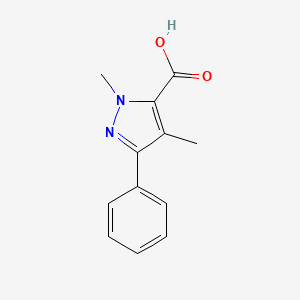

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a five-membered ring with two nitrogen atoms and various substituents, making it an interesting subject for chemical research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid typically involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds . One common method includes the condensation of phenylhydrazine with acetylacetone under acidic or basic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often require refluxing in solvents like ethanol or acetic acid to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocycles

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its pyrazole structure allows for modifications that can lead to various derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Biological Research

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit promising antimicrobial properties. A study highlighted the synthesis of novel pyrazole hybrids that showed significant antibacterial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A structure-activity relationship investigation revealed that certain analogs possess potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways .

Pharmaceutical Development

Lead Compounds for Drug Design

Due to its structural similarity to known bioactive molecules, 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid is explored as a lead compound in drug discovery. It has been investigated for its potential as an antagonist of the aryl hydrocarbon receptor (AhR), which plays a critical role in mediating toxic responses to environmental pollutants .

Cancer Therapeutics

Recent studies have identified pyrazole derivatives that exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound demonstrated IC50 values indicating their effectiveness in inhibiting tumor growth .

Agrochemical Applications

Herbicide Development

The compound has shown potential as a selective herbicide for controlling both monocot and dicot weeds in crops. Its application can be crucial in agricultural settings where it helps protect valuable crops such as wheat and corn from weed competition while minimizing damage to the crops themselves .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 9k | Escherichia coli | 0.10 | |

| 9k | Bacillus subtilis | 0.50 | |

| CH-223191 | TCDD-induced AhR | N/A |

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

Mécanisme D'action

The mechanism of action of 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrazole ring .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethylpyrazole: Similar structure but lacks the phenyl and carboxylic acid groups.

4-Phenylpyrazole: Contains a phenyl group but lacks the dimethyl and carboxylic acid groups.

Pyrazole-3-carboxylic acid: Similar but without the dimethyl and phenyl substituents.

Uniqueness

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for treating infections caused by bacteria and fungi. Studies have shown that it can inhibit the growth of various pathogens, including Escherichia coli and Candida albicans .

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases .

- Antimalarial and Antileishmanial Activities : Pyrazole derivatives are known for their antimalarial and antileishmanial effects. This compound has demonstrated efficacy against Plasmodium species and Leishmania parasites in preliminary studies .

Pharmacological Effects

The pharmacological profile of this compound includes:

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 40 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

- Anti-inflammatory Research : In a carrageenan-induced paw edema model, the compound demonstrated an inhibition rate of 76% for TNF-α release compared to 86% for diclofenac sodium, indicating comparable anti-inflammatory effects .

- Cancer Cell Line Studies : The compound was tested against several cancer cell lines (e.g., HeLa, A549) where it exhibited IC50 values ranging from 20 to 40 µM, suggesting moderate cytotoxicity and potential as an anticancer agent .

Propriétés

IUPAC Name |

2,4-dimethyl-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(9-6-4-3-5-7-9)13-14(2)11(8)12(15)16/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSJVXPEXYYRBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.